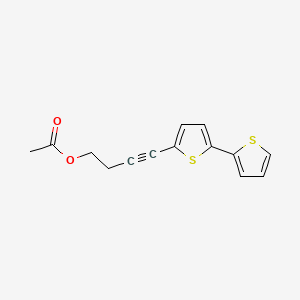

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1219-28-9 |

|---|---|

Fórmula molecular |

C14H12O2S2 |

Peso molecular |

276.4 g/mol |

Nombre IUPAC |

4-(5-thiophen-2-ylthiophen-2-yl)but-3-ynyl acetate |

InChI |

InChI=1S/C14H12O2S2/c1-11(15)16-9-3-2-5-12-7-8-14(18-12)13-6-4-10-17-13/h4,6-8,10H,3,9H2,1H3 |

Clave InChI |

KHPAKGUGOFYJNA-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2 |

SMILES canónico |

CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2 |

Otros números CAS |

1219-28-9 |

Origen del producto |

United States |

Natural Occurrence and Isolation of 5 4 Acetoxybut 1 Ynyl 2,2 Bithiophene

Plant Sources and Distribution within Asteraceae Family

The distribution of 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene is predominantly documented in two prominent genera of the Asteraceae family: Tagetes (marigolds) and Echinops (globe thistles). These plants are known for their production of a variety of bioactive thiophenes.

The genus Tagetes is a rich source of thiophenes, and this compound has been successfully isolated from both Tagetes patula (French marigold) and Tagetes erecta (African marigold). researchgate.netextrasynthese.com Research has shown that thiophenes, including the acetoxy derivative, are present in various parts of the plant, with the roots often containing the highest concentrations. extrasynthese.com Studies utilizing thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) have confirmed the presence of this compound in extracts from the leaf, stem, and root calli of both T. erecta and T. patula. researchgate.net

Table 1: Presence of this compound in Tagetes Species

| Species | Plant Part(s) Containing the Compound | Reference(s) |

| Tagetes patula | Roots, Leaf and Stem Calli | researchgate.netextrasynthese.com |

| Tagetes erecta | Roots, Leaf and Stem Calli | researchgate.net |

The genus Echinops is another significant reservoir of thiophenic compounds. The roots of Echinops grijsii have been a subject of phytochemical investigations, leading to the isolation of numerous thiophenes, including 5-(4-acetoxy-1-butynyl)-2,2'-bithiophene. researchgate.net While many thiophenes are shared across different Echinops species, the direct isolation of this compound from Echinops latifolius is not as explicitly documented in readily available literature. However, the roots of E. latifolius are known to contain a variety of other thiophene (B33073) derivatives. researchgate.net

Table 2: Reported Thiophene Isolations from select Echinops Species

| Species | This compound Isolated | Other Thiophenes Isolated | Reference(s) |

| Echinops grijsii | Yes | Yes | researchgate.net |

| Echinops latifolius | Not explicitly reported | Yes | researchgate.net |

Extraction and Purification Methodologies (General Academic Approaches)

The isolation of this compound from plant material generally involves a multi-step process that begins with solvent extraction followed by chromatographic purification.

A common initial step is the extraction of the dried and powdered plant material, typically the roots, with a non-polar or semi-polar organic solvent. A mixture of petroleum ether and diethyl ether is frequently employed for this purpose. openagrar.de

Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the target thiophene. These methods separate compounds based on their physical and chemical properties.

Thin-Layer Chromatography (TLC): This technique is often used for the initial analysis of the extract to identify the presence of thiophenes and to determine suitable solvent systems for further purification. researchgate.net

Column Chromatography: This is a preparative technique used to separate the components of the crude extract on a larger scale. The extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel, and eluted with a solvent or a gradient of solvents. athmicbiotech.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that can be used for the final purification of the compound to a high degree of purity. acs.orgnih.gov

Gas-Liquid Chromatography (GLC): GLC, often coupled with mass spectrometry (GC-MS), can be used for the identification and quantification of volatile thiophene derivatives in the plant extract. researchgate.netaos.ro

The purified this compound is then typically characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its chemical structure.

Biosynthetic Pathways and Enzymatic Transformations

Proposed Biosynthetic Origins of Acetylenic Thiophenes

Acetylenic thiophenes are a specific category of thiophene (B33073) derivatives characterized by an alkyl chain with one or more acetylene (B1199291) (triple bond) units. encyclopedia.pubnih.gov The prevailing scientific view is that the biosynthesis of these compounds begins with acetylene and elemental sulfur. wikipedia.org Industrially, a common method for synthesizing the basic thiophene ring involves passing a mixture of acetylene and hydrogen sulfide (B99878) over an alumina (B75360) catalyst at high temperatures. derpharmachemica.com Another proposed pathway involves the reaction of 1,4-diketones, diesters, or dicarboxylates with sulfidizing agents like phosphorus pentasulfide (P₄S₁₀) in what is known as the Paal-Knorr thiophene synthesis. wikipedia.orgnih.govpharmaguideline.com

Role of Fatty Acid Derivatives and Polyynes as Precursors

The biosynthetic pathways leading to the diverse array of naturally occurring thiophenes are thought to originate from more common cellular components. encyclopedia.pubnih.gov It is widely proposed that acetylenic thiophenes are derived biosynthetically from either fatty acids or polyacetylenes (polyynes), which then proceed through acetylene intermediates. encyclopedia.pubnih.gov Polyynes, which are linear chains of carbon atoms with alternating single and triple bonds, are considered compelling substrates for various organic transformations that can lead to the formation of thiophene rings. researchgate.netnih.gov Research has also hypothesized that acetylene itself is a precursor for the formation of relevant biomolecules, including unsaturated fatty acids and thiophenes. researchgate.net This connection underscores a fundamental link between primary metabolic products and the specialized secondary metabolites like 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene.

Enzymatic Deacetylation and Related Biotransformations

Once formed, acetylenic thiophenes can undergo further enzymatic modifications, such as deacetylation. This process is catalyzed by specific enzymes that remove acetyl groups from the molecule, altering its chemical properties.

An enzyme known as Acetoxybutynylbithiophene deacetylase plays a crucial role in the biotransformation of acetylated thiophenes. wikipedia.org This enzyme is classified as a hydrolase, specifically one that acts on carboxylic ester bonds. wikipedia.org Its systematic name is 5-(4-acetoxybut-1-ynyl)-2,2′-bithiophene O-acetylhydrolase. wikipedia.org The primary function of this enzyme is to catalyze the hydrolysis of the acetate (B1210297) ester bond in this compound, releasing acetate.

Table 1: Properties of Acetoxybutynylbithiophene Deacetylase

| Property | Description | Source |

| Enzyme Family | Hydrolases | wikipedia.org |

| Systematic Name | 5-(4-acetoxybut-1-ynyl)-2,2′-bithiophene O-acetylhydrolase | wikipedia.org |

| Common Names | Acetoxybutynylbithiophene esterase, 5-(4-acetoxy-1-butynyl)-2,2′-bithiophene:acetate esterase | wikipedia.org |

| Action | Catalyzes the removal of an acetyl group from this compound. | wikipedia.org |

Related to the aforementioned enzyme is 5-(3,4-diacetoxybut-1-ynyl)-2,2'-bithiophene (B1194214) deacetylase, which demonstrates specificity in its action. wikipedia.org This enzyme, also a hydrolase, catalyzes the reaction where one of the two acetyl groups is removed from its substrate. wikipedia.org Specifically, it converts 5-(3,4-diacetoxybut-1-ynyl)-2,2'-bithiophene and water into 5-(3-hydroxy-4-acetoxybut-1-ynyl)-2,2'-bithiophene (B1198913) and acetate. wikipedia.org This demonstrates a selective deacetylation, highlighting the precise nature of enzymatic transformations in the metabolic pathways of these compounds. Research has documented the occurrence of 3,4-diacetoxybutinylbithiophene in Tagetes patula and its subsequent enzymatic conversion. wikipedia.org

Table 2: Enzymatic Reaction Catalyzed by 5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene Deacetylase

| Reactant(s) | Enzyme | Product(s) | Source |

| 5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene + H₂O | 5-(3,4-diacetoxybut-1-ynyl)-2,2'-bithiophene deacetylase | 5-(3-hydroxy-4-acetoxybut-1-ynyl)-2,2'-bithiophene + Acetate | wikipedia.org |

In Vivo Metabolic Fates (Excluding Human Clinical Data)

The in vivo metabolism of acetylenic compounds has been studied in animal models, providing insight into their potential metabolic pathways. When administered to rats, a number of compounds with acetylenic substituents were found to require metabolic activation to exert their effects. nih.gov This activation process was dependent on NADPH and air and was inducible by phenobarbitone, which are characteristic features of microsomal mixed-function oxidases. nih.gov

The metabolism of these compounds can lead to a decrease in hepatic microsomal cytochrome P-450 and the accumulation of abnormal heme breakdown products, sometimes referred to as "green pigments," in the liver. nih.gov The oxidation of the thiophene ring itself is considered a potential step in the metabolic activation of various thiophene-containing drugs. wikipedia.org While direct metabolic studies on this compound are limited, the metabolic behavior of structurally related acetylenic compounds suggests that its fate in vivo likely involves oxidative metabolism mediated by cytochrome P-450 enzymes. nih.gov

Structural Analogs and Derivatives of 5 4 Acetoxybut 1 Ynyl 2,2 Bithiophene

Naturally Occurring Bithiophene Analogs with Varied Substitutions

The bithiophene scaffold is a recurring motif in a range of natural products, particularly within the plant kingdom in species of the Asteraceae family. nih.gov These compounds are believed to be biosynthesized from polyacetylenes. wikipedia.org The inherent structural diversity of these natural bithiophenes arises from a wide array of substitutions on the thiophene (B33073) rings, leading to a multitude of derivatives with distinct properties.

Hydroxylated and Acetoxylated Derivatives

Among the naturally occurring thiophene compounds, those featuring hydroxyl (-OH) and acetoxy (-OCOCH₃) groups are common. These functional groups can significantly alter the polarity and reactivity of the molecule. The parent compound, 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene, is itself an example of an acetoxylated derivative. ebi.ac.uk A closely related natural product is 5-(3-hydroxy-4-acetoxybut-1-ynyl)-2,2'-bithiophene (B1198913), which introduces a hydroxyl group on the butynyl side chain, further modifying its chemical character. ebi.ac.uk Another example found in nature is 2-(3,4-Dihydroxybut-1-ynyl)-5-(penta-1,3-diynyl)thiophene, which showcases dihydroxylation on the side chain. nih.gov

Table 1: Examples of Naturally Occurring Hydroxylated and Acetoxylated Bithiophene Derivatives

| Compound Name | Source | Molecular Formula | Reference |

|---|---|---|---|

| This compound | Natural sources (e.g., Asteraceae family) | C₁₄H₁₂O₂S₂ | ebi.ac.uk |

| 5-(3-Hydroxy-4-acetoxybut-1-ynyl)-2,2'-bithiophene | Natural sources | C₁₄H₁₂O₃S₂ | ebi.ac.uk |

Methyl, Methoxy (B1213986), and Halo-Substituted Thiophenes

Substitutions on the thiophene rings themselves, such as methyl (-CH₃), methoxy (-OCH₃), and halogen atoms (e.g., -Cl, -Br), contribute to the structural variety of natural thiophene-based compounds. While extensive documentation on naturally occurring halo-substituted bithiophenes is less common, methyl and methoxy substitutions are observed. The conformational properties of dimethyl-substituted 2,2'-bithiophenes have been studied to understand how these groups influence the molecule's shape. acs.org For instance, the placement of methyl groups at the 3,3'-, 4,4'-, or 5,5'-positions of the bithiophene core has a significant impact on the rotational barrier between the two thiophene rings. acs.org

Acyl and Alkyl Chain Variations

Variations in acyl (-COR) and alkyl (-R) side chains are a prominent feature of natural bithiophenes. These chains can vary in length, degree of saturation, and the presence of other functional groups. nih.gov The length and structure of alkyl chains can influence the solid-state packing of these molecules, which in turn affects their electronic and optical properties. researchgate.net For example, 3-Hydroxy-5-propinyl-2-acetyl-thiophene represents a monothiophene with both acyl and modified alkyl substituents. nih.gov The Fiesselmann reaction is a synthetic method used to conveniently prepare bithiophene derivatives containing long alkyl chains, demonstrating the importance of this structural feature. acs.org

Table 2: Examples of Bithiophene Derivatives with Acyl and Alkyl Chain Variations

| Compound Type | General Structure/Example | Significance of Variation | Reference |

|---|---|---|---|

| Long-chain Alkyl Bithiophenes | e.g., (5-hexyl-2-thienyl)dodecan-1-one | Influences solubility and solid-state packing. | researchgate.netacs.org |

| Acetyl-substituted Thiophenes | e.g., 3-Hydroxy-5-propinyl-2-acetyl-thiophene | Represents common acyl substitutions found in natural thiophenes. | nih.gov |

Semi-Synthetic and Synthetic Modifications for Structure-Activity Relationship Studies

To explore and optimize the properties of bithiophene-based molecules, chemists often create semi-synthetic or fully synthetic derivatives. nih.govresearchgate.net These modifications are crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule influence its biological activity or material properties. nih.govmdpi.commdpi.com By systematically altering the bithiophene core or its substituents, researchers can identify key pharmacophores or functional motifs. researchgate.net For instance, modifications might include altering the length and functionality of the side chains, introducing different substituents on the thiophene rings, or replacing a thiophene ring with another heterocycle to modulate electronic properties. acs.orgnih.gov These studies are instrumental in the rational design of new molecules for applications in medicine and materials science. researchgate.netmdpi.com

Oligothiophene Frameworks and Extended Conjugated Systems

The 2,2'-bithiophene (B32781) unit serves as a fundamental building block for the construction of larger, π-conjugated systems known as oligothiophenes and polythiophenes. researchgate.netnih.gov These materials are of significant interest for their applications in organic electronics. sigmaaldrich.com The extension of conjugation by linking multiple thiophene units leads to materials with tunable electronic and optical properties. nih.gov Synthetic strategies like Suzuki and Stille cross-coupling reactions are commonly employed to create these extended frameworks. acs.orgsigmaaldrich.com The properties of the resulting oligomers and polymers can be finely tuned by incorporating various functional groups onto the thiophene backbone. mdpi.comresearchgate.net For example, the synthesis of oligothiophenes surrounded by bulky frameworks like bicyclo[2.2.2]octene has been explored to control intermolecular interactions and solid-state packing. nih.gov Furthermore, star-shaped polymers with oligothiophene arms have been synthesized, exhibiting unique emission properties due to the precise arrangement of the functional units. nih.gov

Biological Activities and Underlying Mechanisms of Action

Antimicrobial Spectrum and Modes of Action

Extensive literature searches did not yield specific data regarding the antimicrobial spectrum or modes of action for 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene. While various thiophene (B33073) derivatives have been investigated for their antimicrobial properties, research specifically detailing the antibacterial, antifungal, or antiparasitic effects of this particular compound is not available in the reviewed scientific literature. nih.govnih.govpharmj.org.uaresearchgate.net

No published studies detailing the antibacterial activities of this compound were found. Research on other thiophene-containing molecules has shown potential for antibacterial action, but these findings cannot be directly attributed to the subject compound. mdpi.comresearchgate.net

There is currently no available scientific information regarding the antifungal properties of this compound.

Specific studies on the antiparasitic or antimalarial effects of this compound have not been identified in the current body of scientific literature. While other novel compounds are being investigated for antimalarial potential, data on this specific bithiophene derivative is absent. nih.govresearchgate.netnih.gov

Insecticidal and Larvicidal Efficacy

Direct research on the insecticidal and larvicidal efficacy of this compound is limited. However, studies on structurally similar compounds isolated from the same plant family (Asteraceae) provide insights into the potential bioactivity of this class of molecules. encyclopedia.pubmdpi.com

No direct larval mortality bioassay data for this compound was found. However, a closely related natural thiophene, 5-(4-isovaleroyloxybut-1-ynyl)-2,2′-bithiophene (5-IBT) , isolated from Echinops grijsii, has demonstrated significant larvicidal activity. encyclopedia.pubresearchgate.net In bioassays against the fourth-instar larvae of Aedes albopictus, 5-IBT exhibited a median lethal concentration (LC50) of 0.45 µg/mL. encyclopedia.pubresearchgate.net This compound, along with another active thiophene from the same plant, 5-(but-3-en-1-ynyl)-2,2′-bithiophene (5-BBT), showed potent efficacy. encyclopedia.pubresearchgate.net

Table 1: Larvicidal Activity of Thiophenes from Echinops grijsii against Aedes albopictus Larvae

| Compound | LC50 (µg/mL) |

| 5-(4-isovaleroyloxybut-1-ynyl)-2,2′-bithiophene (5-IBT) | 0.45 encyclopedia.pubresearchgate.net |

| 5-(but-3-en-1-ynyl)-2,2′-bithiophene (5-BBT) | 0.34 encyclopedia.pubresearchgate.net |

There are no available scientific reports or data concerning fumigant toxicity assessments of this compound.

Termicidal Activities

While direct studies on the termiticidal activity of this compound are not extensively documented, the broader class of thiophene compounds, particularly those isolated from the Asteraceae family, have demonstrated significant insecticidal properties. nih.gov The process of acetylation has been shown to enhance the resistance of materials to termite attack, suggesting that the acetoxy group in the target compound could contribute to such activity. scielo.brresearchgate.net The unpalatability of acetylated wood to termites, rather than direct toxicity, is often the proposed mechanism of action. scielo.br

Anthelmintic Potential Against Nematodes

The potential of this compound as an anthelmintic agent is suggested by studies on related compounds and the general knowledge of thiophenes' nematicidal effects. nih.gov Thiophenes are recognized for their defensive role in plants against various pathogens, including nematodes. mdpi.com

A closely related compound, 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene (BBTOH), has been isolated from Tagetes species, which are well-known for their nematicidal properties. nih.gov Furthermore, another related thiophene derivative, 4-(5'-(hydroxymethyl)-[2,2'-bithiophene]-5-yl)but-3-yn-1-ol, has shown a pronounced in vitro anthelmintic effect against the nematode Haemonchus contortus. This suggests that the bithiophene scaffold with a butynyl side chain is a key structural feature for this biological activity.

Anti-inflammatory Pathways and Cellular Responses

Thiophene and its derivatives have been recognized for their anti-inflammatory properties. nih.govnih.govencyclopedia.pub These compounds are known to modulate the expression of key inflammatory mediators.

Inhibition of Nitric Oxide Production

While direct studies on the inhibition of nitric oxide (NO) production by this compound are not available, the general class of thiophene derivatives has been investigated for this property. Nitric oxide is a key signaling molecule in inflammation, and its overproduction is associated with various inflammatory diseases. escholarship.org The inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation, is a common target for anti-inflammatory drugs. nih.govnih.gov Vanilloids, for instance, have been shown to inhibit iNOS expression and subsequent NO production in macrophages. nih.gov Given the established anti-inflammatory potential of thiophenes, it is plausible that this compound could also exert its effects through the modulation of the nitric oxide pathway.

Modulation of Inflammatory Mediators

Thiophene derivatives have been shown to modulate the production of various pro-inflammatory cytokines. For instance, certain thiophene compounds can decrease the production of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in cell-based assays. The structural features of thiophene-based compounds, such as the presence of ester groups, have been highlighted as important for their anti-inflammatory activity.

Cytotoxic Activities in Cellular Models

The cytotoxic potential of thiophene derivatives against various cancer cell lines has been an active area of research. nih.govencyclopedia.pubsemanticscholar.org

Antiproliferative Effects on Cancer Cell Lines

A variety of thiophene derivatives have demonstrated antiproliferative activity against a range of human cancer cell lines. semanticscholar.orgnih.gov For example, certain thiophene compounds have shown cytotoxic effects on breast cancer (MCF-7), non-small cell lung cancer (A549), and cervical cancer (HeLa) cell lines. nih.govresearchgate.netekb.eg The mechanism of action often involves the induction of apoptosis, or programmed cell death.

Mechanisms of Cell Growth Inhibition

While direct studies on the mechanisms of cell growth inhibition for this compound are not detailed in the available literature, the compound belongs to a genus, Echinops, known for its anti-proliferative and cytotoxic properties. nih.govekb.egresearchgate.net Various extracts and isolated compounds from Echinops species have demonstrated activities that suggest potential for inhibiting cell growth. nih.govmdpi.comekb.eg Thiophenes, the class of compounds to which this compound belongs, are identified as the primary secondary metabolites in Echinopsis Radix (the root of Echinops species) and are linked to its observed anti-tumor effects. mdpi.com

Table 1: Reported Bioactivities of the Echinops Genus

| Biological Activity Category | Specific Effect Noted in Literature | Source Genus/Family |

|---|---|---|

| Anti-proliferative / Cytotoxic | Extracts and isolated compounds show anti-proliferative and cytotoxic effects. | Echinops (Asteraceae) nih.govekb.egresearchgate.net |

| Anti-tumor | Thiophene compounds are linked to anti-tumor activity. | Echinopsis Radix mdpi.com |

| Anti-microbial | Various extracts and compounds exhibit anti-microbial properties. | Echinops nih.govekb.eg |

Antioxidant Modalities

The potential for a compound to act as an antioxidant is a key area of pharmacological research, often evaluated through various assays that measure its ability to neutralize free radicals or reduce oxidized species. nih.govnih.gov

Specific data from radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, for this compound are not available in the reviewed scientific literature. The DPPH method is a common and straightforward technique used to evaluate the ability of a compound to act as a free-radical scavenger by donating a hydrogen atom. nih.govcaymanchem.com

There is no specific information in the available research on the Ferric Ion Reducing Antioxidant Power (FRAP) of this compound. The FRAP assay is a method used to measure the antioxidant potential of a substance through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Table 2: Antioxidant Assay Data for this compound

| Assay Type | Result |

|---|---|

| Radical Scavenging (DPPH) | Data not available in reviewed literature. |

Enzyme Induction and Modulation of Cellular Pathways

The interaction of chemical compounds with cellular pathways, including the induction of protective enzymes, is a critical aspect of their biological function.

Specific studies detailing the induction of NAD(P)H: Quinone Oxidoreductase 1 (NQO1) by this compound have not been reported in the available literature.

Other Noteworthy Biological Activities (e.g., HIV-1 Protease Inhibition)

Beyond the aforementioned activities, thiophene derivatives have been investigated for a variety of other pharmacological effects, including antiviral properties. While some novel thiophene-based structures, such as thiophene[3,2-d]pyrimidine derivatives, have been designed and evaluated as inhibitors of the HIV-1 non-nucleoside reverse transcriptase, there is no direct evidence in the literature to suggest that this compound specifically acts as an HIV-1 protease inhibitor. nih.gov The HIV-1 protease remains a key target for antiviral chemotherapy. diva-portal.org

Structure Activity Relationship Sar Studies of Bithiophene Derivatives

Impact of Side Chain Length and Functionalization on Bioactivity

The side chain attached to the bithiophene core is a critical determinant of biological activity. Its length, flexibility, and the presence of specific functional groups can significantly modulate how the molecule interacts with biological targets. In the case of 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene, the side chain is a four-carbon acetylenic linker terminating in an acetoxy group.

Research on analogous naturally occurring bithiophenes demonstrates the profound impact of minor modifications to this side chain. For instance, studies on compounds isolated from Echinops grijisii reveal a spectrum of activity based on the functionalization of the butynyl side chain. The presence and nature of oxygen-containing functional groups are particularly influential. While specific activity data for this compound is part of a broader phytochemical investigation, the comparison with its close analogues provides valuable SAR insights. For example, related compounds where the terminal acetoxy group is replaced by a hydroxyl (-OH) or a diol (-OH, -OH) show differing biological profiles, indicating that the electronic nature and hydrogen-bonding capacity of the side chain's terminus are key to its biological function. The acetoxy group, being an ester, presents different properties of polarity and steric bulk compared to a simple hydroxyl group, which can affect cell membrane permeability and interaction with target enzymes.

Table 1: Comparison of Bioactivity in Bithiophene Derivatives with Varied Side-Chain Functionalization This table is illustrative, based on general SAR principles and findings from related compounds, as direct comparative bioactivity values for all listed compounds are not available in the provided search results.

| Compound Name | Side Chain at Position 5 | Key Functional Group | Implied Impact on Bioactivity |

|---|---|---|---|

| This compound | -C≡C-CH₂-CH₂-OAc | Acetoxy Ester | Acts as a potential prodrug moiety, may be hydrolyzed to the more active alcohol form. |

| 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene | -C≡C-CH₂-CH₂-OH | Primary Alcohol | Capable of forming hydrogen bonds, which can be crucial for receptor binding. |

| 5-(3,4-Dihydroxybut-1-ynyl)-2,2'-bithiophene | -C≡C-CH(OH)-CH₂-OH | Vicinal Diol | The presence of multiple hydroxyl groups increases polarity and potential for hydrogen bonding, often enhancing activity. |

Influence of Thiophene (B33073) Ring Substitutions

The arrangement and substitution pattern of the thiophene rings are fundamental to the molecule's identity and activity. The core of the titular compound is a 2,2'-bithiophene (B32781), meaning two thiophene rings are linked at their second positions. This linkage creates a specific spatial relationship and electronic communication between the two rings.

The position of the side chain on the bithiophene scaffold is also not arbitrary. In this compound, the acetylenic side chain is attached to the 5-position of one of the thiophene rings. Studies on various thiophene derivatives have consistently shown that substitution at the 5-position is a critical factor for pharmacological activity. researchgate.net This position is electronically distinct and often sterically accessible for interaction with biological macromolecules.

Role of Acetylenic Bonds and Conjugation

A defining feature of this compound is the acetylenic bond—the carbon-carbon triple bond—within its side chain. Acetylenic groups are not merely passive linkers; they impart specific structural and electronic properties that are often essential for bioactivity. researchgate.net Naturally occurring acetylenic compounds are of particular interest as many display important biological activities, including antitumor and antimicrobial properties.

The triple bond introduces rigidity and linearity to the side chain, constraining its possible conformations. This rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a receptor and presents the terminal functional group in a well-defined orientation. The introduction of an acetylene (B1199291) linker can significantly influence the electronic properties of a molecule. mdpi.com The sp-hybridized carbons of the acetylene linker are more electron-withdrawing compared to sp3 or sp2 carbons, which can affect the electronic distribution across the entire conjugated system, including the bithiophene core. mdpi.com This modulation of electronic properties can be critical for the molecule's mechanism of action, which may involve interactions with metal ions in enzymes or participation in charge-transfer processes. The acetylenic thiophenes as a class have been described as having a wide range of effects, including anti-inflammatory and antiviral activities. researchgate.net

Comparative Analysis with Monothiophenes and Terthiophenes

The number of thiophene rings in the molecular structure is a major determinant of its biological properties. The family of thiophene-based natural products includes monothiophenes (one ring), bithiophenes (two rings), and terthiophenes (three rings), each class exhibiting distinct profiles.

Structure-activity relationship studies have revealed that increasing the number of thiophene units does not always lead to a linear increase in potency. The optimal length of the thiophene chain is often specific to the biological target. For example, some research has indicated that certain monothiophenes containing two acetylene units can exhibit higher inhibitory potential against specific targets than bithiophenes that have only one acetylenic bond.

Conversely, terthiophenes, such as α-terthienyl, are well-known for their potent phototoxic effects, a property that is generally less pronounced in their bithiophene and monothiophene counterparts. This activity is linked to the extended π-conjugation system of the three rings, which allows the molecule to efficiently absorb UV-A light and generate cytotoxic reactive oxygen species. While this compound has a conjugated system, its properties are distinct from the more extended system of a terthiophene. The comparison between these classes underscores that the bithiophene structure represents a specific balance of electronic properties, size, and lipophilicity that is optimized for certain biological interactions, which may differ from those targeted by mono- or terthiophenes.

Table 2: Illustrative Structural Comparison of Thiophene Oligomers This table provides a general comparison based on structural class and widely reported activities.

| Compound Class | Representative Structure | Number of Thiophene Rings | General Bioactivity Characteristics |

|---|---|---|---|

| Monothiophene | 2-(Penta-1,3-diynyl)-5-(4-hydroxybut-1-ynyl)thiophene | 1 | Often exhibit nematicidal, insecticidal, and anti-inflammatory activities. researchgate.net |

| Bithiophene | This compound | 2 | Possess a range of activities including anti-inflammatory; properties are intermediate between mono- and terthiophenes. |

| Terthiophene | α-Terthienyl | 3 | Known for potent phototoxicity, antiviral, and antimicrobial activities due to extended conjugation. nih.gov |

Computational and Theoretical Investigations

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein.

For "5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene," molecular docking could be employed to screen for potential biological targets and to understand the structural basis of its activity. Thiophene-containing compounds are known to target a variety of proteins, including enzymes and receptors involved in cancer and inflammatory pathways. For instance, various thiophene (B33073) derivatives have been investigated as inhibitors of targets such as cyclooxygenases (COX-1 and COX-2), protein kinases, and topoisomerases. nih.gov

A hypothetical molecular docking study of "this compound" would involve preparing the 3D structure of the compound and docking it into the binding sites of a panel of known protein targets. The results would be scored based on the predicted binding energy, with lower energies typically indicating a more favorable interaction. The analysis would also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

Table 1: Illustrative Molecular Docking Results for a Thiophene Derivative against Cancer-Related Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | Leu83, Ile10, Val18 | Hydrophobic |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -9.2 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Hydrophobic |

| B-cell lymphoma 2 (Bcl-2) | 2O2F | -7.9 | Phe105, Tyr101, Ala149 | π-π Stacking, Hydrophobic |

Note: The data in this table is illustrative and based on typical findings for thiophene derivatives, not specific to "this compound."

Molecular Dynamics Simulations for Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes and the persistence of key interactions identified in the docking study.

An MD simulation of the "this compound"-target complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds. Analysis of the simulation trajectory would yield information on the root-mean-square deviation (RMSD) of the protein and ligand, indicating the stability of the complex. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. Ab initio molecular dynamics studies on thiophene have provided insights into its relaxation dynamics after photoexcitation, demonstrating the utility of these methods in understanding the behavior of such molecules. rsc.org

For thiophene-based compounds, MD simulations have been used to confirm the stability of their binding to targets like the colchicine-binding site of tubulin, showing that the thiophene ring can form stable π-cationic interactions. mdpi.com

In Silico Prediction of Biological Targets

In silico target fishing, also known as reverse docking or inverse screening, is a computational strategy to identify potential macromolecular targets for a given small molecule. nih.gov This approach is particularly valuable for natural products where the mechanism of action is often unknown. nih.gov

For "this compound," various target fishing methods could be applied. Ligand-based approaches would involve comparing the chemical structure of the compound to databases of known active molecules to infer potential targets based on the principle of "similar properties for similar structures." Receptor-based approaches, such as inverse docking, would involve docking the compound against a large library of protein structures to identify those with the highest binding affinity. nih.gov

Studies on other bithiophene derivatives have suggested their potential as anticancer agents, possibly through the modulation of pathways like the Akt signaling pathway. nih.gov An in silico target prediction for "this compound" might therefore suggest targets within this and other cancer-related pathways.

Table 2: Hypothetical Top-Ranked Biological Targets for a Bithiophene Compound from an In Silico Target Fishing Study

| Rank | Predicted Target | Target Class | Confidence Score |

| 1 | Protein Kinase B (Akt1) | Kinase | 0.85 |

| 2 | DNA Topoisomerase II | Isomerase | 0.81 |

| 3 | P-Glycoprotein 1 | Transporter | 0.79 |

| 4 | Cyclooxygenase-2 (COX-2) | Oxidoreductase | 0.75 |

Note: This table is illustrative and represents the type of output from an in silico target fishing tool. The targets and scores are hypothetical.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide valuable descriptors that can be correlated with biological activity.

For "this compound," DFT calculations could be used to determine its optimized geometry, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, these calculations can provide insights into the molecule's electrostatic potential, which is crucial for understanding its interactions with biological targets. Theoretical studies on thiophene nanothreads, for example, have utilized DFT to understand their structures and reaction barriers. chemrxiv.org The reactivity of the thiophene ring towards electrophilic substitution is a well-known characteristic that can be quantified and understood through quantum chemical calculations. nih.gov

Table 3: Illustrative Quantum Chemical Descriptors for a Thiophene Derivative Calculated using DFT

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| Electron Affinity | 1.5 eV |

| Ionization Potential | 6.8 eV |

Note: The data presented in this table is for illustrative purposes and represents typical values obtained for thiophene derivatives through DFT calculations.

Analytical Methodologies for Isolation and Characterization

Chromatographic Separation Techniques (e.g., GC, LC)

The initial separation of 5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene from its natural source, the roots of Echinops grijsii, involves extraction with methanol (B129727) followed by partitioning into an ethyl acetate (B1210297) soluble fraction. researchgate.net This crude extract, containing a mixture of various thiophenes and other secondary metabolites, is then subjected to column chromatography. encyclopedia.pub

A common approach utilizes silica (B1680970) gel as the stationary phase with a gradient elution system of n-hexane and ethyl acetate. encyclopedia.pub This allows for the separation of compounds based on their polarity. For further purification to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is employed. encyclopedia.pub While specific parameters such as column type, mobile phase composition, and flow rate for the HPLC separation of this particular compound are not extensively detailed in the available literature, the use of reversed-phase columns (e.g., C18) with acetonitrile (B52724) and water or methanol and water gradients is a standard practice for compounds of similar polarity.

Gas chromatography (GC) is another potential technique for the analysis of this compound, particularly due to its volatility. The NIST WebBook lists gas chromatography data as being available for this compound, indicating its applicability for separation and analysis. nist.gov

Mass Spectrometry Approaches (e.g., GC-MS, HR-LC-ESI-MS/MS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used in the characterization of compounds isolated from Echinops grijsii, providing accurate mass measurements to confirm the molecular formula. encyclopedia.pub The monoisotopic mass of this compound is 276.02787 Da. ebi.ac.uk

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 277.03514 | 176.8 |

| [M+Na]⁺ | 299.01708 | 190.1 |

| [M-H]⁻ | 275.02058 | 183.4 |

| [M+NH₄]⁺ | 294.06168 | 195.9 |

| [M+K]⁺ | 314.99102 | 184.1 |

| [M+H-H₂O]⁺ | 259.02512 | 165.4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to determine the carbon-hydrogen framework of the molecule.

While the complete assigned NMR data for this specific compound is not published in detail, the general spectral features can be inferred from its structure. The ¹H NMR spectrum would be expected to show signals corresponding to the protons of the two thiophene (B33073) rings, the methylene (B1212753) protons of the butynyl chain, and the methyl protons of the acetate group. The coupling patterns between adjacent protons would help to confirm their connectivity.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes for Analogs

The development of novel synthetic methodologies is crucial for creating a diverse library of analogs of 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene. Such analogs are essential for structure-activity relationship (SAR) studies and for fine-tuning the compound's properties for specific applications. Future research in this area will likely focus on metal-catalyzed cross-coupling reactions and innovative cyclization techniques to modify both the bithiophene core and the alkyne side chain.

Key synthetic strategies that could be employed include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Stille, and Sonogashira couplings are powerful tools for functionalizing the thiophene (B33073) rings. nih.gov These reactions would allow for the introduction of a wide variety of substituents at specific positions, enabling a systematic investigation of their effects on the molecule's biological activity and physical properties.

Cyclization of Functionalized Alkynes: The alkyne moiety in the parent compound is a versatile handle for further chemical transformations. beilstein-journals.org Research into the cyclization of S-containing alkyne substrates can lead to the formation of new heterocyclic systems fused to the bithiophene core. nih.govnih.gov These reactions can be promoted by metals or iodine, offering pathways to novel and complex molecular architectures. nih.govchim.it

Gewald Aminothiophene Synthesis: This method could be adapted to build upon the existing thiophene rings or to synthesize highly substituted thiophene precursors for the construction of novel analogs. derpharmachemica.com

A summary of potential synthetic approaches for creating analogs is presented in Table 1.

| Synthetic Method | Description | Potential Application for Analogs | Reference |

| Metal-Catalyzed Cross-Coupling | Formation of carbon-carbon bonds to functionalize the thiophene rings. | Introduction of aryl, alkyl, and other functional groups to probe biological activity. | nih.gov |

| Alkyne Cyclization | Intramolecular cyclization of alkyne derivatives to form new rings. | Creation of fused heterocyclic systems with novel electronic and steric properties. | nih.govnih.gov |

| Gewald Synthesis | Multi-component reaction to form highly substituted aminothiophenes. | Synthesis of precursors with diverse functionalities for building complex analogs. | derpharmachemica.com |

Advanced Mechanistic Elucidation of Biological Activities

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. mdpi.comencyclopedia.pub While this compound has been identified as a naturally occurring compound, detailed studies on its specific biological mechanisms are lacking. Future research should aim to unravel the molecular pathways through which this compound and its analogs exert their effects.

Potential areas of investigation include:

Enzyme Inhibition Studies: Many thiophene derivatives act as inhibitors of key enzymes involved in disease pathways. nih.gov Investigating the interaction of this compound with enzymes such as cyclooxygenases (relevant to inflammation) or microbial enzymes could reveal its therapeutic potential.

Interaction with Cellular Membranes: The lipophilic nature of the bithiophene core suggests a possible interaction with cellular membranes, which is a known mechanism of action for some antiviral thiophenes. researchgate.net Biophysical studies could clarify how the compound affects membrane integrity and function.

Gene and Protein Expression Profiling: Modern 'omic' technologies can provide a comprehensive view of the cellular response to treatment with the compound, helping to identify its primary targets and downstream effects.

Development of Biologically Inspired Compounds

The structure of this compound can serve as a blueprint for the design of new, biologically active molecules. By mimicking the natural product's core structure and introducing strategic modifications, it is possible to develop novel compounds with improved potency, selectivity, and pharmacokinetic properties. The thiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous approved drugs. nih.gov

Future work could involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing the bithiophene core or parts of the side chain with other chemical groups that have similar steric and electronic properties can lead to new drug candidates with different pharmacological profiles.

Design of Prodrugs: The acetoxy group in the parent compound could potentially be hydrolyzed in vivo to release the corresponding alcohol, 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene. ebi.ac.ukuni.lu This suggests that the parent compound may act as a prodrug. Future research could explore the synthesis of other ester derivatives to modulate the compound's solubility and release kinetics.

Sustainable Production and Biotechnological Approaches

The current reliance on extraction from natural sources or complex multi-step chemical syntheses for obtaining this compound is not ideal for large-scale production. Future research should explore more sustainable and environmentally friendly production methods.

Promising avenues include:

Biocatalysis: The use of isolated enzymes or whole-cell systems to perform specific steps in the synthetic pathway could reduce the need for harsh reagents and improve stereoselectivity. For instance, enzymes could be used for the acetylation or deacetylation steps.

Metabolic Engineering: Engineering microorganisms to produce the bithiophene core or its precursors from simple feedstocks is a long-term goal. The biosynthetic pathways of naturally occurring thiophenes are beginning to be understood, which could pave the way for their heterologous expression in industrial microorganisms. mdpi.com

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce waste, and are more energy-efficient will be crucial for the sustainable production of this compound and its analogs.

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a powerful tool for discovering new biological activities for a given compound and for identifying lead compounds from large chemical libraries. Integrating this compound and its synthesized analogs into HTS campaigns could rapidly identify new therapeutic applications.

Future efforts in this area should focus on:

Assay Development: Designing and validating a range of biochemical and cell-based assays that are amenable to HTS. These assays could screen for activity against a wide variety of targets, such as G-protein coupled receptors, kinases, and proteases.

Library Generation: Utilizing the novel synthetic routes described in section 9.1 to generate a library of analogs with sufficient diversity to provide meaningful structure-activity relationship data from HTS campaigns.

Computational Pre-screening: Using in silico methods to predict the potential activity of analogs before their synthesis and screening can help to prioritize which compounds to include in an HTS campaign, thereby saving time and resources.

Theoretical Design of Bithiophene-Based Functional Molecules

Computational and theoretical chemistry provides powerful tools for designing novel molecules with desired properties. For bithiophene-based systems, these methods can be used to predict electronic, optical, and charge-transport properties, making them highly relevant for applications in materials science.

Future theoretical work could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the frontier molecular orbital (FMO) energies (HOMO and LUMO) of this compound and its analogs. nih.govacs.org These calculations are crucial for predicting their potential as organic semiconductors in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

Structure-Property Relationship Modeling: By systematically modifying the structure of the parent compound in silico and calculating the resulting changes in properties, it is possible to build models that predict the properties of yet-to-be-synthesized molecules. techscience.com This can guide the synthetic efforts towards molecules with optimized characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and how it interacts with its environment, such as a protein binding site or a polymer matrix. nih.gov

An example of how theoretical calculations can guide the design of new functional molecules is shown in Table 2, which presents hypothetical data based on typical computational studies of thiophene derivatives.

| Analog Modification | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Potential Application |

| Parent Compound | -5.80 | -2.20 | 3.60 | Bioactivity |

| Addition of Electron-Donating Group | -5.60 | -2.15 | 3.45 | Organic Electronics |

| Addition of Electron-Withdrawing Group | -6.00 | -2.50 | 3.50 | Organic Electronics |

| Extension of Conjugation | -5.70 | -2.30 | 3.40 | Organic Solar Cells |

Q & A

Basic Research Questions

Q. What experimental approaches are used to elucidate the structure of 5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene?

- Methodological Answer : Structural elucidation combines mass spectrometry (MS) and multidimensional NMR spectroscopy . For example, mass spectral fragments (e.g., m/z 233 [M-CH₃CO]⁺ and m/z 43 [CH₃CO]⁺) confirm the acetoxy group. <sup>1H NMR</sup> reveals thiophene ring protons (δ 7.0–7.3 ppm) and coupling constants (e.g., J = 17.7 Hz for vinyl protons), while <sup>13C NMR</sup> identifies acetyl carbons (~170 ppm) and alkyne carbons. 2D-COSY and HMBC correlations map connectivity .

Q. How is this compound biosynthesized in plant systems?

- Methodological Answer : In Tagetes patula hairy root cultures, isotope labeling with [¹³C]-acetate precursors tracks incorporation into the bithiophene backbone. Labeling patterns (e.g., acetate → acetyl group) confirm biogenetic pathways via polyacetylene intermediates. Hairy root cultures are optimal due to high root constituent production .

Q. What are the natural sources of this compound?

- Methodological Answer : Isolated from roots of Tagetes patula andEchinops grijsii using methanol extraction and silica gel chromatography. Co-occurrence with analogs (e.g., 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene) suggests shared biosynthetic pathways .

Advanced Research Questions

Q. How does enzymatic deacetylation of this compound occur, and what tools validate substrate specificity?

- Methodological Answer : Acetoxybutynylbithiophene deacetylase (EC 3.1.1.54) catalyzes hydrolysis to 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene. Enzyme specificity is confirmed via kinetic assays (e.g., Km and Vmax measurements) and inhibition studies with structural analogs. LC-MS monitors acetate release .

Q. What synthetic strategies enable selective functionalization of the bithiophene core?

- Methodological Answer : Electrophilic substitution (e.g., Vilsmeier-Haack formylation) targets electron-rich positions. For 5-substituted derivatives, lithiation at the 5´-position (due to sulfur’s inductive effect) followed by quenching with electrophiles (e.g., DMF) achieves regioselectivity. Reaction progress is tracked via TLC and <sup>1H NMR</sup> .

Q. What computational methods predict the electronic and optical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and hyperpolarizabilities (for NLO applications). Conformational analysis (e.g., syn vs. anti bithiophene) uses MP2/cc-pVDZ to model π-conjugation effects. Results correlate with experimental UV-Vis and SHG data .

Q. How does structural modification impact anti-inflammatory activity?

- Methodological Answer : Structure-activity relationship (SAR) studies in RAW 264.7 macrophages compare nitrite inhibition by analogs. Deacetylation (to 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene) enhances activity, while esterification (e.g., isovaleroyl) reduces potency. IC₅₀ values are determined via dose-response curves .

Contradictions & Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.